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molecular formula C12H6ClFN2 B8332156 2-Chloro-5-(4-fluoro-phenylethynyl)-pyrimidine

2-Chloro-5-(4-fluoro-phenylethynyl)-pyrimidine

Cat. No. B8332156
M. Wt: 232.64 g/mol
InChI Key: UFTCOPLLOWRFSY-UHFFFAOYSA-N
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Patent
US09212171B2

Procedure details

A solution of 2-chloro-5-iodopyrimidine (600 mg, 2.5 mmol), 1-ethynyl-4-fluorobenzene (330 mg, 2.75 mmol), triethylamine (556 mg, 761 μl, 5.49 mmol), and bis(triphenyl-phosphine)palladium (II) chloride (175 mg, 250 μmol) in 7 ml of THF was purged with argon. Then copper (I) iodide (23.8 mg, 125 μmol) was added and the reaction was heated for 2 h at room temperature. The dark solution was filtered and the solids were washed with THF. The residue was taken up in ethyl acetate, adsorbed onto 3 g of silicagel which was loaded onto a 50 g prepacked flash chromatography column. After elution with a 0% to 20% ethyl acetate in heptane gradient, the fractions containing the desired product were collected to yield 505 mg (87%) of the title compound as an crystalline light yellow solid, MS: m/e=233.1, 235.1 (M+H+).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
761 μL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
bis(triphenyl-phosphine)palladium (II) chloride
Quantity
175 mg
Type
catalyst
Reaction Step One
Name
copper (I) iodide
Quantity
23.8 mg
Type
catalyst
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5](I)=[CH:4][N:3]=1.[C:9]([C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1)#[CH:10].C(N(CC)CC)C>C1COCC1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.[Cu]I>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:10]#[C:9][C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)=[CH:4][N:3]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
ClC1=NC=C(C=N1)I
Name
Quantity
330 mg
Type
reactant
Smiles
C(#C)C1=CC=C(C=C1)F
Name
Quantity
761 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Name
bis(triphenyl-phosphine)palladium (II) chloride
Quantity
175 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
Step Two
Name
copper (I) iodide
Quantity
23.8 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The dark solution was filtered
WASH
Type
WASH
Details
the solids were washed with THF
WASH
Type
WASH
Details
After elution with a 0% to 20% ethyl acetate in heptane gradient
ADDITION
Type
ADDITION
Details
the fractions containing the desired product
CUSTOM
Type
CUSTOM
Details
were collected

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=N1)C#CC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 505 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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